molecular formula C19H12ClN3O5 B3406579 (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide CAS No. 340271-99-0

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide

Cat. No.: B3406579
CAS No.: 340271-99-0
M. Wt: 397.8 g/mol
InChI Key: XOSFVFSYCCUMHV-XYOKQWHBSA-N
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Description

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chloro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chloro-nitrophenyl group through electrophilic substitution reactions. The cyano group is then added via nucleophilic substitution, and the final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces aniline derivatives.

Scientific Research Applications

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,5-Dichloroaniline: Another aniline derivative with different chlorine atom positions.

    3,4-Dichloroaniline: Similar structure but with different chlorine atom positions.

Uniqueness

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a cyano group, along with the chloro-nitrophenyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O5/c20-17-9-13(23(25)26)3-5-16(17)18-6-4-14(28-18)8-12(10-21)19(24)22-11-15-2-1-7-27-15/h1-9H,11H2,(H,22,24)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSFVFSYCCUMHV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
Reactant of Route 6
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide

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